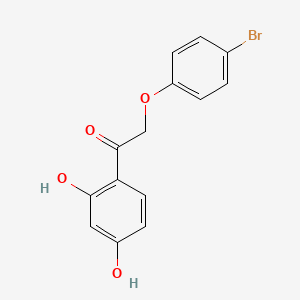![molecular formula C15H13BrN2OS B5829897 4-bromo-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5829897.png)
4-bromo-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide, also known as BMTB, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. BMTB is a thioamide derivative of 4-bromobenzamide and has been studied extensively for its biological properties.
Wirkmechanismus
The mechanism of action of 4-bromo-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide involves its interaction with various biological targets such as enzymes and receptors. 4-bromo-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression regulation. 4-bromo-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide has also been shown to modulate the activity of ion channels such as TRPV1, which are involved in pain perception and inflammation.
Biochemical and Physiological Effects:
4-bromo-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide has been shown to have various biochemical and physiological effects such as inducing apoptosis in cancer cells, enhancing cognitive function, and reducing inflammation. 4-bromo-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide has also been shown to modulate the activity of ion channels, which are involved in pain perception and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
4-bromo-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide has several advantages for lab experiments such as its ability to inhibit the activity of histone deacetylases and modulate the activity of ion channels. However, 4-bromo-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide also has limitations such as its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for 4-bromo-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide research such as developing new derivatives with improved efficacy and safety profiles, studying its potential applications in other fields such as immunology and infectious diseases, and investigating its mechanism of action in more detail.
In conclusion, 4-bromo-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide is a chemical compound that has potential applications in various fields such as cancer research, neuroscience, and drug discovery. Its mechanism of action involves its interaction with various biological targets such as enzymes and receptors. 4-bromo-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide has several advantages for lab experiments but also has limitations such as its low solubility in water and potential toxicity at high concentrations. There are several future directions for 4-bromo-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide research, and further studies are needed to fully understand its potential applications and mechanism of action.
Synthesemethoden
The synthesis of 4-bromo-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide involves the reaction of 4-bromobenzoyl chloride with 2-methylaniline and carbon disulfide in the presence of a base such as triethylamine. The resulting product is then treated with hydrochloric acid to obtain 4-bromo-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide as a white solid.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide has been studied for its potential applications in various fields such as cancer research, neuroscience, and drug discovery. In cancer research, 4-bromo-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis. In neuroscience, 4-bromo-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide has been studied for its potential neuroprotective effects and its ability to enhance cognitive function. In drug discovery, 4-bromo-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.
Eigenschaften
IUPAC Name |
4-bromo-N-[(2-methylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2OS/c1-10-4-2-3-5-13(10)17-15(20)18-14(19)11-6-8-12(16)9-7-11/h2-9H,1H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCMKSSSFMSTAPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(3-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5829823.png)
![N-allyl-2-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5829824.png)

![3-ethyl-4-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5829836.png)
![2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5829843.png)
![N-(4-chlorophenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea](/img/structure/B5829848.png)

![3-(4-chlorophenyl)-5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazole](/img/structure/B5829852.png)


![N-(3-chloro-2-methylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5829888.png)
![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5829890.png)

![ethyl 4-amino-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-5-pyrimidinecarboxylate](/img/structure/B5829909.png)